![molecular formula C21H21N3O B2489574 1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 921800-90-0](/img/structure/B2489574.png)
1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
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Overview
Description
1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an indole core with a 1,3,4-oxadiazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced through the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Coupling of the Indole and Oxadiazole Moieties: The final step involves the coupling of the indole core with the 1,3,4-oxadiazole ring through a suitable linker, such as a methylene bridge, using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated indoles, alkylated indoles, and nitroindoles.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various synthetic methodologies due to its ability to undergo oxidation, reduction, and substitution reactions. The unique structure allows for modifications that can lead to new compounds with distinct properties.
Biology
Biological Activity : The indole derivatives are known for their diverse biological activities. This particular compound has shown significant promise in interacting with various biological targets, making it a candidate for further biological studies.
Antimicrobial Activity : Research indicates that compounds similar to this one exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values that demonstrate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity : Indole derivatives have been explored for their anticancer potential due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways .
Medicine
The therapeutic potential of 1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is noteworthy in drug development. Its unique structural features position it as a candidate for antiviral, anticancer, and antimicrobial drug discovery. The oxadiazole moiety may enhance the compound's capacity to inhibit specific enzymes or proteins involved in disease processes .
Antimicrobial Efficacy Study
A study published in ACS Omega evaluated the antimicrobial properties of synthesized indole derivatives. Among them, one derivative exhibited superior activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential of the indole scaffold for developing new antimicrobial agents .
Anticancer Research
Research on various indole derivatives indicated their ability to inhibit tumor growth in xenograft models. Specific substitutions on the indole ring were found to enhance cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-methylphenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
- 1-[(2-methylphenyl)methyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
- 1-[(2-methylphenyl)methyl]-2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole
Uniqueness
1-[(2-methylphenyl)methyl]-
Biological Activity
1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, characterized by the presence of an oxadiazole ring and an indole moiety, contributes to its biological efficacy.
- Molecular Formula : C21H21N3O
- Molecular Weight : 331.4 g/mol
- CAS Number : 921800-90-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may modulate various pathways leading to its observed pharmacological effects. For example, it may inhibit certain enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate the compound's effectiveness.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.5 |
Escherichia coli | 0.5 | 1.0 |
Candida albicans | 0.75 | 1.5 |
These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a potential candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.0 |
HT-29 (Colon Cancer) | 12.5 |
Mechanistic studies indicate that the compound may act through the modulation of apoptotic pathways and inhibition of cell cycle progression .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of similar indole derivatives:
- Study on Indole Derivatives : A study published in MDPI reported that indole derivatives showed promising antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .
- Anticancer Efficacy : Research highlighted in ACS Omega demonstrated that certain indole derivatives effectively inhibited tumor growth in xenograft models, supporting their potential as anticancer agents .
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-8-20-22-23-21(25-20)19-13-16-10-6-7-12-18(16)24(19)14-17-11-5-4-9-15(17)2/h4-7,9-13H,3,8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFELGPNGTGMDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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